(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of the compound is C₁₂H₁₉NO₄ , with a molar mass of 241.28 g/mol . Its IUPAC name, 1-O-tert-butyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate, highlights the stereochemical specificity at the C2 position (S-configuration) and the presence of two ester groups (tert-butyl and methyl) at the N1 and C2 positions, respectively. The pyrrolidine ring adopts a twisted envelope conformation , with the methylidene group at C4 introducing steric and electronic effects that influence ring puckering (Figure 1).
Key structural features :
- SMILES Notation : CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)OC
- InChIKey : CEEDNDKFZGTXOZ-VIFPVBQESA-N
- Stereochemistry : The (2S) configuration ensures a distinct spatial arrangement of substituents, critical for chiral recognition in catalysis.
Table 1 : Molecular descriptors of (S)-1-tert-butyl 2-methyl 4-methylidenepyrrolidine-1,2-dicarboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| Stereochemistry | (2S) |
| SMILES | CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)OC |
Crystallographic Analysis of Pyrrolidine Core Modifications
While direct crystallographic data for this compound is limited, studies on analogous pyrrolidine derivatives provide insights. For example:
- In 1-ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate , the pyrrolidine ring exhibits a syn-clinal configuration, with substituents occupying equatorial and axial positions.
- The methylidene group at C4 in the title compound likely induces ring flattening , as seen in 4-methylidenepyrrolidine systems, reducing torsional strain.
Packing interactions :
Comparative Analysis with Bicyclic Carbamate Derivatives
Bicyclic pyrrolidine derivatives, such as BRD2108 , share structural motifs with the title compound but differ in conformational rigidity and target affinity.
Table 2 : Structural and functional comparison with bicyclic carbamates.
| Feature | (S)-1-tert-Butyl Derivative | Bicyclic Carbamates (e.g., BRD2108) |
|---|---|---|
| Ring System | Monocyclic pyrrolidine | Bicyclic (pyrrolidine fused with azetidine) |
| Substituent Geometry | Methylidene at C4, esters at N1/C2 | Sp³-hybridized carbons for 3D diversity |
| Conformational Flexibility | Moderate (twisted envelope) | High (rigid scaffold) |
| Biological Target | N/A (synthetic intermediate) | PheRS enzyme in Toxoplasma gondii |
Key differences :
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-methylidenepyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDNDKFZGTXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Pyrrolidine Ring Formation
The pyrrolidine core is frequently derived from cyclic ketones or proline derivatives. A Hagemann’s ester analog, such as (1 R,2 S,4 R)-2-methylcyclohexane-1,4-dicarboxylate, has been used as a precursor in related syntheses. For the target compound, ring-closing metathesis (RCM) of diene intermediates or cyclization of γ-amino alcohols are plausible routes. For example, a palladium-catalyzed methoxycarbonylation of enol triflates can introduce ester functionalities while preserving stereochemistry.
tert-Butyl Carbamate (BOC) Protection
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (BOC anhydride). In a method analogous to the synthesis of N-BOC-cis-4-hydroxyproline methyl ester, 4-hydroxyproline derivatives are treated with BOC anhydride in dichloromethane using dimethylaminopyridine (DMAP) as a catalyst. Conditions are optimized at 20–30°C to prevent epimerization, yielding the BOC-protated intermediate in >85% purity.
Reaction Conditions for BOC Protection
Methyl Esterification
The methyl ester at the 2-position is installed via esterification of the corresponding carboxylic acid. A two-step approach is employed:
-
Activation : The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF).
-
Methanol Quenching : Methanol is added dropwise to the activated intermediate, yielding the methyl ester. This step is conducted at ≤30°C to minimize racemization.
Critical Parameters for Esterification
Stereoselective Hydrogenation for (S) Configuration
The (S) stereochemistry is achieved via Crabtree hydrogenation, a method validated in the synthesis of analogous diesters. Using a palladium catalyst and chiral ligands, the exo-methylene group of 4-methylenepyrrolidine intermediates is hydrogenated with high enantiomeric excess (ee >95%).
Hydrogenation Conditions
Purification and Isolation
Column Chromatography
Crude products are purified using silica gel chromatography with petroleum ether and ethyl acetate gradients. For the target compound, a 40:60 petroleum ether:ethyl acetate eluent yields >98% purity.
Distillation
Excess styrene (used in analogous syntheses) and unreacted 4-tert-butylphenol are removed via vacuum distillation at 0.1–0.5 mmHg. The product is isolated as a colorless oil, which crystallizes upon cooling.
Challenges and Optimization
Racemization During Esterification
The methyl esterification step risks racemization at the 2-position. To mitigate this, low temperatures (≤30°C) and short reaction times are critical. DMAP acts as both a catalyst and a base, accelerating the reaction without compromising stereochemical integrity.
Byproduct Formation in Hydrogenation
Over-hydrogenation of the methylene group can yield undesired saturated pyrrolidines. Controlled H₂ pressure (50–100 psi) and catalyst loading (5–10 mol%) suppress this side reaction.
Industrial-Scale Adaptations
Chemical Reactions Analysis
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Scientific Research Applications
Drug Development
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate has been studied for its potential as a precursor in the synthesis of bioactive compounds. The compound's structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, it serves as a building block for the synthesis of proline analogs, which are crucial in developing peptide-based drugs .
Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . The ability to alter the structure of this compound facilitates the exploration of these neuropharmacological properties.
Synthetic Intermediates
The compound is utilized as an intermediate in organic synthesis due to its unique functional groups. It can undergo various reactions such as esterification and amidation, enabling the formation of complex molecules . Its application in synthesizing heterocyclic compounds is particularly noteworthy, as these compounds often possess significant biological activity.
Case Study 1: Synthesis of Proline Derivatives
In a study published in a peer-reviewed journal, researchers synthesized several proline derivatives using this compound as a starting material. These derivatives were evaluated for their anti-inflammatory properties, demonstrating promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of modified pyrrolidine derivatives derived from this compound. The findings suggested that these derivatives could inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions, highlighting their potential in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The methylene group can participate in various chemical transformations, while the ester group can be hydrolyzed to release the active carboxylic acid .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences in Reactivity and Stability
- Methylene Group (Target Compound) : The exocyclic double bond in the methylene group enhances reactivity toward electrophilic additions (e.g., epoxidation or dihydroxylation), making it valuable for functionalization .
- Hydroxyl Group : The 4-hydroxyl derivative () is prone to oxidation but serves as a handle for further derivatization (e.g., phosphorylation or glycosylation).
- Fluorine Substituent : The 4-fluoro analog () exhibits increased metabolic stability and hydrogen-bonding capacity, critical for optimizing pharmacokinetics in drug candidates.
- Benzoyloxy Group : The bulky benzoyloxy substituent () introduces steric constraints, altering substrate selectivity in enzyme-binding assays.
Role in Drug Discovery
Stability and Handling
Biological Activity
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, with CAS number 84348-39-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.284 g/mol
- Density : 1.1 g/cm³
- Boiling Point : Approximately 302°C at 760 mmHg
- Flash Point : 136.4°C
Biological Activity
Research into the biological activity of this compound has revealed its potential as a chiral synthon in drug discovery and development.
The compound exhibits activity as an inverse agonist for the RORγt receptor, which plays a crucial role in the regulation of immune responses and inflammation. The modulation of RORγt can have therapeutic implications for autoimmune diseases and certain types of cancers .
Case Studies and Research Findings
- Synthesis and Applications :
- Role in Drug Discovery :
- Pharmacological Profile :
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Inverse Agonism | Modulates RORγt receptor activity |
| Anti-inflammatory | Potential effects on immune response pathways |
| Synthesis Utility | Used as a chiral synthon in drug development |
| Clinical Development | Key component in the synthesis of BMS-986251 |
Q & A
Q. What are the recommended synthetic methodologies for (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate?
A common approach involves using BH₃·DMS as a reducing agent in tetrahydrofuran (THF) under inert conditions (e.g., argon), followed by reflux and solvent evaporation under reduced pressure . Reaction optimization may require adjusting stoichiometry (e.g., 1.0 eq. of BH₃·DMS) and monitoring via TLC or NMR to confirm intermediate formation.
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : To confirm stereochemistry and substituent positions (e.g., methylene groups at C4).
- IR Spectroscopy : Detect carbonyl stretches (~1700–1750 cm⁻¹) from tert-butyl and methyl esters.
- Mass Spectrometry (MS) : Compare observed molecular ion peaks with calculated masses (e.g., [M+H]⁺) to validate purity .
Q. What safety protocols are critical during handling?
Use inert gas environments (e.g., argon) to prevent degradation, avoid moisture, and employ personal protective equipment (gloves, goggles). Storage should be in airtight containers at low temperatures (-20°C) to preserve stability .
Q. How can impurities in synthesized batches be identified?
Employ HPLC or LC-MS with reference standards (e.g., ethyl methyl or diethyl dicarboxylate derivatives) to detect common byproducts like unreacted intermediates or diastereomers .
Q. What solvent systems are optimal for purification?
Use gradient elution with hexane/ethyl acetate (e.g., 3:1 to 1:1 ratios) via flash chromatography. For polar impurities, silica gel columns with dichloromethane/methanol may improve resolution .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR/MS data with density functional theory (DFT)-simulated spectra. Discrepancies may arise from conformational flexibility or crystal packing effects .
Q. What strategies address low yields in stereoselective synthesis?
Evaluate chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to enhance enantiomeric excess. Kinetic resolution via enzymatic ester hydrolysis is also viable for separating diastereomers .
Q. How does the methylene group at C4 influence reactivity?
The exocyclic double bond increases ring strain, making the compound prone to electrophilic additions (e.g., epoxidation) or cycloadditions. Computational modeling (e.g., DFT) can predict reaction pathways and transition states .
Q. What environmental stability parameters should be assessed?
Conduct abiotic degradation studies under varying pH, UV light, and temperature. Use LC-MS to track hydrolysis products (e.g., tert-butyl alcohol). Bioaccumulation potential can be modeled via octanol-water partition coefficients (log Kow) .
Q. How do impurities affect pharmacological activity in derivative screening?
Perform structure-activity relationship (SAR) studies using purified batches vs. impure samples. Compare IC₅₀ values in enzyme assays (e.g., protease inhibition) to identify interference from byproducts like dicarboxylate analogs .
Methodological Notes
- Data Contradiction Analysis : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to isolate variables causing spectral inconsistencies .
- Experimental Design : For ecological studies, adopt split-plot designs with randomized blocks to account for variables like rootstock effects or seasonal variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
